molecular formula C12H14 B2529494 (Cyclopentylidenemethyl)benzene CAS No. 4410-77-9

(Cyclopentylidenemethyl)benzene

Cat. No. B2529494
CAS RN: 4410-77-9
M. Wt: 158.244
InChI Key: UVDOIWXDCYNLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopentylidenemethyl)benzene is a chemical compound with the molecular formula C12H14 . It is a cyclic compound where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom .


Molecular Structure Analysis

The this compound molecule contains a total of 27 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) .

Scientific Research Applications

1. Catalysis and Nanoparticle Research

In the field of nanotechnology and catalysis, research has shown that the shape of platinum nanoparticles can significantly influence the selectivity of benzene hydrogenation. Different shapes of nanoparticles result in the formation of various products, such as cyclohexane and cyclohexene. This insight is crucial for understanding and optimizing catalytic reactions involving benzene derivatives (Bratlie et al., 2007).

2. Electrochemistry and Battery Technology

Studies have explored the use of cyclohexyl benzene as an electrolyte additive for lithium-ion batteries. This compound aids in overcharge protection by polymerizing to form a barrier between the separator and cathode, enhancing battery safety and performance (Xu et al., 2008).

3. Sustainable Chemistry

Research in sustainable chemistry has focused on the partial hydrogenation of benzene to cyclohexene, a reaction of economic and technical interest. Efforts to develop environmentally friendly processes for this transformation have been ongoing, emphasizing the role of ruthenium-catalyzed hydrogenation (Foppa & Dupont, 2015).

4. Organic Synthesis

In organic synthesis, benzene and its derivatives, including cyclopentylidenemethyl benzene, play a pivotal role. Their structural diversity has been harnessed in the synthesis of complex organic molecules, as demonstrated by Suzuki et al. in their work on the programmed synthesis of hexaarylbenzenes (Suzuki et al., 2015).

5. Environmental Applications

Environmental studies have investigated anaerobic benzene oxidation coupled to nitrate reduction. This research is vital for understanding the biodegradation of benzene in environments lacking oxygen, offering potential applications in environmental remediation (Coates et al., 2001).

Safety and Hazards

While specific safety and hazard information for (Cyclopentylidenemethyl)benzene is not available, benzene, a related compound, is known to be a human carcinogen leading to leukemia . Occupational benzene exposure has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .

Mechanism of Action

Target of Action

Cyclopentylidenemethylbenzene, a derivative of benzene, primarily targets aromatic molecules . The structure of benzene allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications .

Mode of Action

The interaction of Cyclopentylidenemethylbenzene with its targets involves a process known as nucleophilic aromatic substitution . This process involves the addition of a nucleophile to the aromatic ring, followed by the loss of a leaving group . The compound also undergoes Diels-Alder reactions .

Biochemical Pathways

Cyclopentylidenemethylbenzene affects the biochemical pathways involved in the metabolism of benzene . The metabolism of benzene has been widely studied due to its putative role in carcinogenesis . The metabolic pathways implicated in benzene toxicity are broadly comparable across species .

Pharmacokinetics

It is known that the primary route of entry for benzene, a related compound, is via inhalation . Dermal absorption is generally considered to be poor . Systemic absorption of benzene after ingestion is likely to be high .

Result of Action

The molecular and cellular effects of Cyclopentylidenemethylbenzene’s action include oxidative stress, changes in gene expression and function, and disrupted balance among proliferation, differentiation, and apoptosis . Chronic exposure to benzene, a related compound, is known to cause aplastic anemia and increased risk of acute myelogenous leukemia in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclopentylidenemethylbenzene. For instance, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome .

properties

IUPAC Name

cyclopentylidenemethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDOIWXDCYNLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.